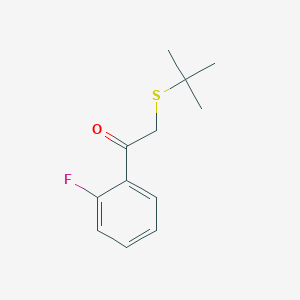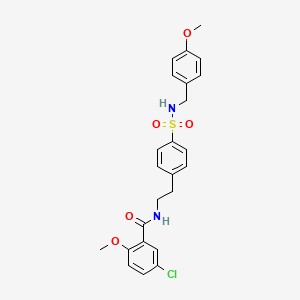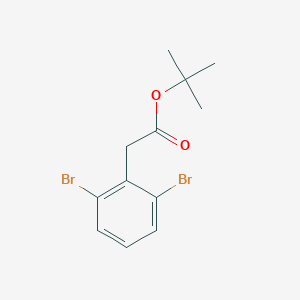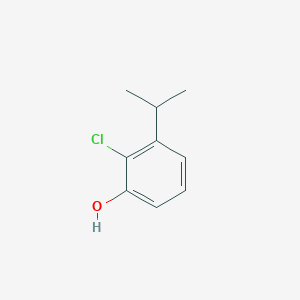
2-Chloro-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-isopropylphenol is an organic compound belonging to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the second position and an isopropyl group at the third position. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-isopropylphenol can be synthesized through several methods. One common method involves the chlorination of 3-isopropylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反応の分析
Types of Reactions
2-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted phenols.
Oxidation: Major products are quinones.
Reduction: The primary product is the original phenol.
科学的研究の応用
2-Chloro-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of disinfectants and preservatives.
作用機序
The antimicrobial action of 2-Chloro-3-isopropylphenol is believed to involve the disruption of bacterial cell membranes. The hydroxyl group of the phenol interacts with membrane proteins, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
類似化合物との比較
Similar Compounds
2-Chlorophenol: Lacks the isopropyl group, making it less hydrophobic and potentially less effective as an antimicrobial agent.
3-Isopropylphenol: Lacks the chlorine atom, which reduces its reactivity in electrophilic aromatic substitution reactions.
4-Chloro-3-isopropylphenol: Similar structure but with the chlorine atom at the fourth position, which may alter its reactivity and antimicrobial properties.
Uniqueness
2-Chloro-3-isopropylphenol is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its antimicrobial efficacy and reactivity in various chemical reactions.
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
2-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
InChIキー |
FOQRPRQDHGZYQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



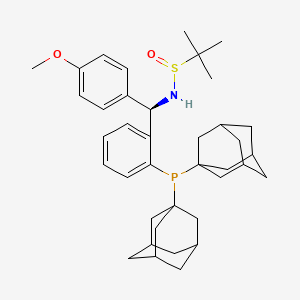
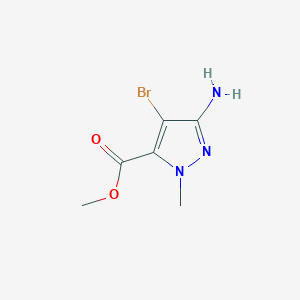
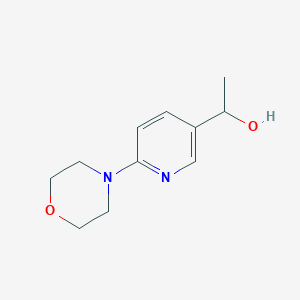


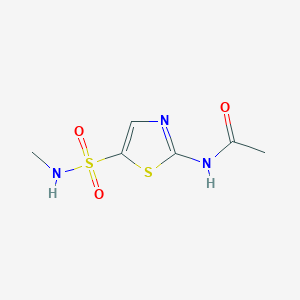
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)
